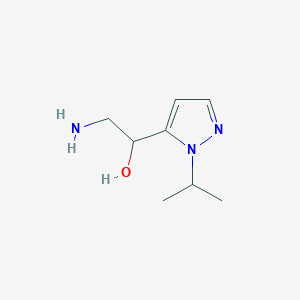

2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol

Description

2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with a propan-2-yl group at the 2-position and an ethanolamine side chain at the 3-position.

Properties

IUPAC Name |

2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-6(2)11-7(3-4-10-11)8(12)5-9/h3-4,6,8,12H,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWWIYNKNAQERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol typically involves the reaction of 2-propan-2-ylpyrazole with an appropriate amino alcohol under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing pyrazole rings often exhibit significant biological activity, particularly as inhibitors of specific kinases involved in cell signaling pathways. For instance, studies have shown that 2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol can modulate enzyme activity, potentially leading to therapeutic effects against cancer. The compound's ability to interact with various biological targets makes it a candidate for further investigation in cancer therapy.

1.2 Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been documented extensively. In vitro studies suggest that 2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol may possess antibacterial properties comparable to established antibiotics . This characteristic is particularly relevant in the context of increasing antibiotic resistance, highlighting the compound's potential as a novel antimicrobial agent.

3.1 Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique interactions of 2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol with polymer chains can lead to the development of advanced materials with tailored characteristics .

3.2 Coordination Chemistry

The ability of this compound to act as a ligand in coordination complexes has been explored. Its functional groups allow it to bind metal ions, which can be useful in catalysis and materials development. This application opens avenues for research into new catalytic systems and metal-organic frameworks.

Case Studies and Research Findings

4.1 Case Study: Anticancer Research

A recent study investigated the anticancer properties of a series of pyrazole derivatives, including 2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol. The findings indicated that these compounds inhibited tumor growth in vitro by targeting specific signaling pathways associated with cell proliferation .

4.2 Case Study: Antimicrobial Testing

In another research effort, the antimicrobial efficacy of 2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol was assessed against several bacterial strains. Results demonstrated that this compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for drug development aimed at treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Amino-1-(3-bromophenyl)ethanol

- Molecular Formula: C₈H₁₀BrNO (vs. C₈H₁₅N₃O for the target compound)

- Key Differences: The pyrazole ring in the target compound is replaced by a brominated phenyl group. Regulatory Status: Not listed in controlled substance databases, unlike dimethoxy-substituted ethanolamines .

- Applications: No direct biological data are provided, but brominated aromatic compounds are often intermediates in drug synthesis .

Pyrazole Derivatives

(5-Amino-3-hydroxy-1H-pyrazol-1-yl) Methanone Derivatives

- Examples: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)

- Key Comparisons: Functional Groups: Both the target compound and these derivatives feature amino and hydroxyl groups on the pyrazole ring, but 7a and 11b include additional cyano and ester groups, enhancing electrophilicity and metabolic stability. Synthetic Routes: Synthesized via condensation reactions with malononitrile or ethyl cyanoacetate, suggesting the target compound may also undergo similar derivatization .

Bioactive Ethanolamine Derivatives

Imidazolylindol-propanol (Antifungal Agent)

- Activity : Exhibits a MIC of 0.001 μg/mL against Candida albicans in fluorometric assays using Alamar Blue .

- Structural Contrast: The imidazole-indole-propanol scaffold differs from the pyrazole-ethanolamine structure of the target compound. Both share amino alcohol motifs, which are critical for hydrogen bonding to fungal targets (e.g., lanosterol demethylase in azoles).

- Implications : The target compound’s pyrazole ring may offer improved metabolic stability compared to imidazole-based drugs, but antifungal efficacy requires empirical validation .

Regulatory and Legal Considerations

- Controlled Analogues: 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol and 2-Amino-1-(3,4-dimethoxyphenyl)ethanol are classified as Schedule A substances under UK drug laws .

- Key Contrast: The target compound lacks methoxy substitutions linked to psychoactivity, suggesting a lower regulatory risk. Structural modifications (e.g., propan-2-ylpyrazolyl vs. dimethoxyphenyl) may mitigate receptor binding associated with hallucinogenic effects .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Antifungal Potential: The structural similarity to imidazolylindol-propanol suggests the target compound could be screened using Alamar Blue fluorometric assays .

- Synthetic Flexibility: Pyrazole derivatives like 11b demonstrate the feasibility of introducing cyano and ester groups, which could enhance the target compound’s drug-likeness .

- Regulatory Safety : Absence of methoxy groups reduces the likelihood of classification under drug laws, but in vivo studies are needed to confirm inertness .

Biological Activity

2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The molecular formula of 2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol is , with a molecular weight of approximately 169.21 g/mol. The compound contains an amino group and a hydroxyl group, which facilitate hydrogen bonding and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of amino and hydroxyl groups allows for:

- Hydrogen Bonding : Enhances binding affinity to target proteins.

- Enzyme Inhibition : Potential to inhibit key enzymes involved in metabolic pathways.

These interactions may influence various biochemical processes, including anti-inflammatory responses and antimicrobial activities.

Antimicrobial Activity

Research indicates that 2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol exhibits significant antimicrobial properties. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria. In particular, derivatives of pyrazole compounds have shown promising results in inhibiting bacterial growth comparable to established antibiotics such as linezolid and cefaclor .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 15 | |

| Candida albicans | 18 |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds structurally related to 2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol have demonstrated significant reductions in inflammation markers in vitro .

Antitumor Activity

In addition to its antimicrobial and anti-inflammatory properties, there is emerging evidence that 2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol may possess antitumor activity. Pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific pathways such as the BRAF(V600E) mutation and EGFR signaling pathways .

Study on Antimicrobial Activity

A study conducted on various pyrazole derivatives, including 2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol, demonstrated potent antibacterial activity against multiple strains of bacteria. The study highlighted the structure–activity relationship (SAR), indicating that modifications in the pyrazole ring could enhance antimicrobial efficacy.

Anti-inflammatory Evaluation

In a comparative study assessing the anti-inflammatory potential of several pyrazole derivatives, 2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol exhibited a notable reduction in pro-inflammatory cytokines when tested in vitro. This suggests its potential as a therapeutic agent in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-1-(2-propan-2-ylpyrazol-3-yl)ethanol, and what reaction parameters require optimization?

- Synthetic Routes : The compound can be synthesized via multi-step organic reactions, starting with the formation of the pyrazole ring followed by regioselective functionalization. Key steps include nucleophilic substitution or condensation reactions to introduce the aminoethanol moiety. Solvents like ethanol or methanol are often used, with catalysts (e.g., acid/base) to enhance reaction rates .

- Optimization Parameters : Critical variables include temperature control (30–80°C), solvent polarity, and reaction time. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound's structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrazole ring, isopropyl group, and aminoethanol backbone. Chemical shifts for NH₂ and OH protons (δ 1.5–3.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₈H₁₄N₄O) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for chiral centers using crystallographic data?

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical data. Software like SHELXL (SHELX suite) refines atomic coordinates and thermal parameters, resolving ambiguities in chiral centers (e.g., R/S configuration of the aminoethanol group) .

- Data Validation : Cross-validate results with circular dichroism (CD) spectroscopy or chiral HPLC to confirm enantiomeric excess (>98% ee) .

Q. What strategies address low yields in regioselective pyrazole functionalization during synthesis?

- Regioselective Catalysis : Use directing groups (e.g., nitro or amino substituents) on the pyrazole ring to control reaction sites. For example, 3-substituted pyrazoles favor functionalization at the 5-position .

- Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and improves yield by enhancing energy transfer .

Q. How do structural modifications of the pyrazole ring influence the compound's pharmacological activity?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance binding affinity to biological targets like kinases or GPCRs. Compare analogs via in vitro assays (e.g., IC₅₀ values) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites, guiding rational design .

Methodological Challenges and Solutions

Q. How can researchers mitigate hygroscopicity-related issues during storage and handling?

- Storage Conditions : Store under inert gas (N₂ or Ar) in desiccators with silica gel. Use anhydrous solvents for dissolution .

- Analytical Correction : Karl Fischer titration quantifies water content, ensuring accurate dose calculations in biological studies .

Q. What approaches validate the compound's stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS .

- Metabolic Stability Assays : Incubate with liver microsomes to assess cytochrome P450-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.